trans-3-(Cbz-amino)-4-hydroxypyrrolidine
Overview
Description
Scientific Research Applications
Chemoenzymatic Synthesis
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine has been utilized in chemoenzymatic synthesis processes. For example, orthogonally protected racemic trans-3-amino-4-hydroxypyrrolidines have been prepared from N-Cbz-3,4-epoxypyrrolidine, with high enantiomeric excesses achieved through lipase-catalyzed reactions (Rodríguez-Rodríguez et al., 2013).
Asymmetric Synthesis
The compound has been involved in the asymmetric synthesis of other chemicals, like (2S,3S,4R)-3-amino-2-hydroxymethyl-4-hydroxypyrrolidine, which is produced from trans-4-hydroxy-l-proline (Curtis et al., 2005).
Enantioselective Synthesis
Trans-3-(Cbz-amino)-4-hydroxypyrrolidine has been used in the enantioselective synthesis of key segments of neuronal nitric oxide synthase inhibitors and related 3-aminopyridinylmethyl-4-hydroxypyrrolidines, highlighting its role in the production of selective nNOS inhibitors (Villar-Barro et al., 2017).
Synthesis of Nucleobase Derivatives
Research has also focused on synthesizing hydroxypyrrolidine analogs of nucleosides, using enantiomeric trans-3,4-dihydroxypyrrolidines. These compounds were tested for cytostatic and antiviral properties, although no significant activity was found (Rejman et al., 2007).
Enzymatic Preparation for Stereochemistry Studies
The enzymatic preparation of cis and trans-3-amino-4-hydroxytetrahydrofurans and cis-3-amino-4-hydroxypyrrolidines has been studied for understanding the stereochemistry and enantioselectivity in chemical synthesis, with significant focus on the resolution of these heterocycles using lipases (Villar-Barro et al., 2014).
Safety and Hazards
properties
IUPAC Name |
benzyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-11-7-13-6-10(11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,13,15H,6-8H2,(H,14,16)/t10-,11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRZHUKQUUVRFG-QWRGUYRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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